4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one
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Overview
Description
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-(2-methylindolinyl)-2-oxoethoxy derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with epichlorohydrin in the presence of potassium carbonate under reflux conditions . This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which is further reacted with 2-methylindolin-2-one to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarin derivatives .
Scientific Research Applications
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholine esterase, which is involved in neurodegenerative diseases like Alzheimer’s . It also exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-hydroxycoumarin: Known for its antimicrobial and antioxidant activities.
7-Amino-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: An intermediate in the synthesis of various coumarin derivatives
Uniqueness
4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one stands out due to its unique structure, which combines the coumarin and indolinone moieties. This structural combination enhances its biological activities and makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C21H19NO4 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-methyl-7-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C21H19NO4/c1-13-9-21(24)26-19-11-16(7-8-17(13)19)25-12-20(23)22-14(2)10-15-5-3-4-6-18(15)22/h3-9,11,14H,10,12H2,1-2H3 |
InChI Key |
JUTXZDAOFOHLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origin of Product |
United States |
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